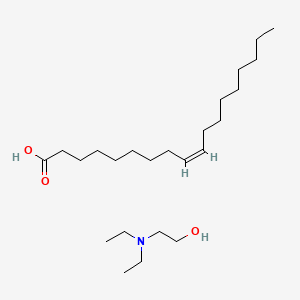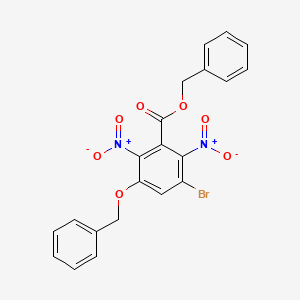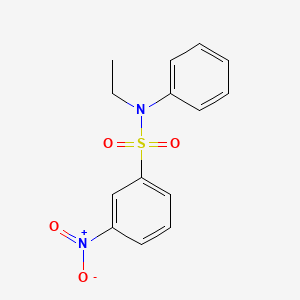
2-Hydroxybut-2-enoic acid
Übersicht
Beschreibung
2-Hydroxybut-2-enoic acid, also known as (2E)-4-hydroxybut-2-enoic acid, is a chemical compound with the molecular formula C4H6O3 . It has a molecular weight of 102.09 . The compound is a powder in its physical form .
Synthesis Analysis
The synthesis of a similar compound, 4-Hydroxybut-2-enoic acid, has been reported . The reaction involves ethyl (E)-4-bromobut-2-enoate, KOH, and water. The reaction mixture is stirred at 100 °C for 2 hours, then acidified with 1 M HCl, and extracted with EtOAc .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C4H6O3/c5-3-1-2-4(6)7/h1-2,5H,3H2,(H,6,7)/b2-1+ . This indicates the presence of a hydroxyl group and a carboxyl group in the molecule.Physical and Chemical Properties Analysis
This compound is a powder in its physical form . It has a molecular weight of 102.09 . The melting point of the compound is reported to be between 108-109°C .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Direct Asymmetric Hydrogenation : Zhu et al. (2010) achieved direct asymmetric hydrogenation of (E)-2-oxo-4-arylbut-3-enoic acids to produce 2-hydroxy-4-arylbutanoic acids. This process, involving partial isomerization, offers a method for synthesizing a common intermediate for ACE inhibitors (Zhu et al., 2010).
Synthesis of Analogues with Analgesic Activity : A series of substituted 4-aryl-4-oxo-2-thienylbut-2-enoic acids were synthesized from reactions with 2-hydroxy-4-oxobut-2-enoic acids, showing analgesic activity comparable to reference drugs (Шипиловских et al., 2013).
Anti-Bacterial Activity : Banday et al. (2010) reported the synthesis of compounds using fatty acid hydrazides, including (Z)-12-hydroxyoctadec-9-enoic and (Z)-9-hydroxyoctadec-12-enoic acids, which showed good antimicrobial activity against various bacteria (Banday et al., 2010).
Biological Production and Applications
Malic Acid Production : Dai et al. (2018) discussed the biological production of malic acid (2-hydroxybutanedioic acid), a precursor for many chemicals in the food and pharmaceutical industries. The paper highlights metabolic engineering and process optimization for malic acid production (Dai et al., 2018).
Production of Valuable Building Blocks : Jang et al. (2014) engineered an E. coli-based biocatalyst to produce ω-hydroxyundec-9-enoic acid from ricinoleic acid, indicating the potential to produce high-value carboxylic acids from renewable fatty acids (Jang et al., 2014).
Biosynthesis in Arabidopsis : Hansen et al. (2008) researched the biosynthesis of 2-hydroxybut-3-enyl glucosinolate in Arabidopsis, which is involved in various biological activities including resistance to herbivory (Hansen et al., 2008).
Role in Food Chemistry : Vandemoortele et al. (2020) studied the behavior of various compounds including 4-hydroxynon-2-enoic acid in oil-in-water emulsions, providing insights into their reactivity in food-related conditions (Vandemoortele et al., 2020).
Safety and Hazards
The safety information for 2-Hydroxybut-2-enoic acid indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Zukünftige Richtungen
While specific future directions for 2-Hydroxybut-2-enoic acid are not mentioned in the available resources, a related compound, Methyl vinyl glycolate, has been suggested as a potential renewable platform molecule for the synthesis of polyamide monomers . This suggests that this compound could also have potential applications in the development of bio-based materials.
Eigenschaften
IUPAC Name |
2-hydroxybut-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O3/c1-2-3(5)4(6)7/h2,5H,1H3,(H,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTWLEDIMOQVWDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40790796 | |
| Record name | 2-Hydroxybut-2-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40790796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67784-09-2 | |
| Record name | 2-Hydroxybut-2-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40790796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





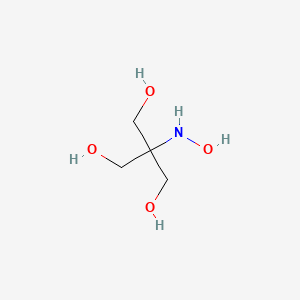
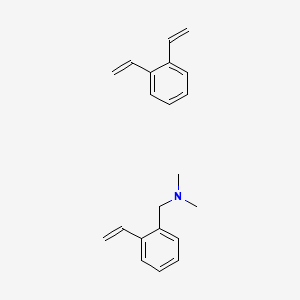



![N'-(2-aminoethyl)-N'-[(2-ethenylphenyl)methyl]ethane-1,2-diamine;1,2-bis(ethenyl)benzene](/img/structure/B3344324.png)

